![molecular formula C15H16N2O4S2 B2496955 2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide CAS No. 848582-90-1](/img/structure/B2496955.png)

2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a broader class of molecules that include substituted thiophenes, which have been explored for various biological and chemical properties. Substituted thiophenes and their derivatives are of interest due to their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of structurally related thiophene derivatives often involves multi-step synthetic routes including nucleophilic substitution, condensation, and cyclization reactions. For example, efficient synthesis routes to benzo[b]thiophene carboxamidines have been described, highlighting methods such as palladium-catalyzed couplings and amidination processes to produce potent inhibitors with specific biological activities (Bridges et al., 1993).

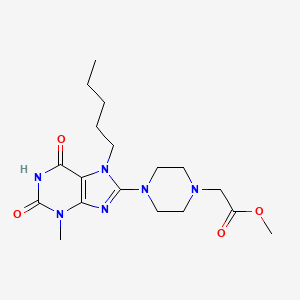

Molecular Structure Analysis

The molecular structure of related thiophene derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized, revealing insights into its intra- and intermolecular hydrogen bonding patterns (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives undergo a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the substituents present on the thiophene ring. The reactivity can be significantly influenced by the nature of the substituents, as seen in the synthesis and reactions of new 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, demonstrating the versatility of these compounds (Ried et al., 1980).

Applications De Recherche Scientifique

Homogeneous Catalytic Aminocarbonylation

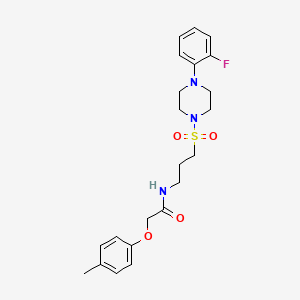

This compound is investigated for its role in the homogeneous catalytic aminocarbonylation of iodobenzene and iodoalkenes, using amino acid methyl esters as amine nucleophiles. The process results in the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields, highlighting its utility in synthesizing complex organic structures under varying conditions, including ionic liquids (Müller et al., 2005).

Optical Properties and Applications

Research on the synthesis and optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines demonstrates the compound's potential in creating invisible ink dyes due to moderate to high fluorescence quantum yields. This study establishes a relationship between structure and optical properties, indicating its versatility in material science applications (Bogza et al., 2018).

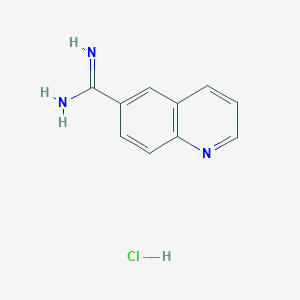

Synthesis of Selective Inhibitors

The compound's derivatives have been synthesized as selective inhibitors for urokinase-type plasminogen activator (uPA), showcasing its relevance in developing therapeutic agents targeting specific enzymes. This research presents a methodological advancement in producing potent inhibitors for medical applications (Bridges et al., 1993).

Functionalization of Metal-Organic Frameworks

In the realm of material science, derivatives of this compound have been utilized to functionalize microporous lanthanide-based metal-organic frameworks, enhancing their gas adsorption, sensing properties, and magnetic properties. This multifaceted approach reveals the compound's adaptability in tailoring material properties for specific environmental and technological applications (Wang et al., 2016).

Recovery of Acetic Acid

A study focused on the recovery of acetic acid from the production process of a related compound emphasizes its industrial significance. The research explores efficient methods for solvent recovery, highlighting the compound's role in sustainable manufacturing practices (Tian-gui, 2006).

Propriétés

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylpropanoylamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-10-2-4-11(5-3-10)23(20,21)9-7-13(18)17-15-12(14(16)19)6-8-22-15/h2-6,8H,7,9H2,1H3,(H2,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHUWQGXMGZCHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-Dihydro-1H-inden-1-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2496874.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)

![N-(4-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2496879.png)

![7-Benzyl-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![Ethyl 4-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2496890.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2496894.png)